9-Chloro-2-(trifluoromethoxy)acridine
Description
Genesis and Evolution of Acridine (B1665455) Research
The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro, German chemists, first isolated the parent compound, acridine, from the high-boiling fraction of coal tar. ptfarm.plwikipedia.org The name "acridine" itself is a testament to its origins and initial observations, referencing the compound's acrid odor and skin-irritating properties. wikipedia.org Initially, acridine and its derivatives were primarily recognized for their utility as dyes, with acridine orange becoming a notable example. wikipedia.orgwikipedia.org
The turn of the 20th century marked a pivotal shift in acridine research. In 1917, Paul Ehrlich and L. Benda discovered the potent antimicrobial properties of certain acridine derivatives, unveiling their potential beyond the realm of pigments. ptfarm.pl This discovery propelled acridines into the field of medicinal chemistry. During World War II, the scarcity of quinine (B1679958) led to the development of the acridine-based antimalarial drug mepacrine, further solidifying the therapeutic importance of this class of compounds. ptfarm.pl
Subsequent research, notably by Australian chemist Adrien Albert, established crucial structure-activity relationships for the antibacterial action of acridines. His work highlighted the necessity of cationic ionization and a planar molecular surface for effective antibacterial activity. ptfarm.pl While the advent of sulfonamides and penicillin temporarily overshadowed acridine-based therapies, the rise of drug-resistant bacterial infections has led to a renewed interest in these versatile molecules in contemporary research. ptfarm.pl
Significance of the Acridine Scaffold in Diverse Chemical and Biological Investigations
The significance of the acridine scaffold is rooted in its unique structural and physicochemical properties. The planar, tricyclic ring system allows acridine derivatives to function as effective DNA intercalators, inserting themselves between the base pairs of the DNA double helix. rsc.orgnih.gov This ability to interact with DNA and associated enzymes like topoisomerases and telomerases has made acridines a cornerstone in the design of anticancer agents. rsc.orgijpsr.comresearchgate.net Amsacrine, a well-known acridine derivative, has been used in the treatment of acute leukemia, exemplifying the clinical success of this approach. mdpi.com
Beyond their role as DNA-targeting agents, the applications of acridines are remarkably diverse. They have been investigated for a wide spectrum of biological activities, including:
Antiparasitic: Derivatives have shown efficacy against various parasites, including those responsible for malaria and leishmaniasis. rsc.orgnih.gov
Antiviral: Certain acridines have demonstrated the ability to inhibit viral replication. rsc.org
Neurodegenerative Disease Research: Acridines are being explored as potential therapeutic agents for conditions like Alzheimer's disease, in part due to their ability to inhibit acetylcholinesterase. rsc.orgresearchgate.net
Fluorescent Probes: The inherent fluorescence of many acridine derivatives makes them valuable tools in molecular biology for staining nucleic acids and visualizing cellular components. rsc.orgtaylorandfrancis.com Acridine orange, for instance, is a widely used nucleic acid-selective metachromatic stain. chemeurope.com
Analytical Chemistry: Acridinium (B8443388) esters are utilized in clinical diagnostics due to their strong chemiluminescence. researchgate.net
The versatility of the acridine nucleus allows for extensive chemical modification at various positions, particularly at the C9 position. This enables the synthesis of a vast library of derivatives with fine-tuned biological activities and target specificities. nih.govresearchgate.net
Positioning of 9-Chloro-2-(trifluoromethoxy)acridine within Contemporary Acridine Scholarship
The specific compound, this compound, represents a modern iteration of the acridine scaffold, incorporating substituents that are of significant interest in contemporary medicinal chemistry. The chlorine atom at the 9-position is a common feature in many biologically active acridines. The 9-chloroacridine (B74977) moiety serves as a crucial synthetic intermediate for the preparation of a wide array of 9-substituted acridines, including 9-aminoacridines, which often exhibit enhanced biological properties. orgsyn.org The reactivity of the C9-Cl bond allows for nucleophilic substitution, providing a straightforward route to introduce diverse functional groups. wikipedia.org
The trifluoromethoxy group (-OCF3) at the 2-position is another key feature. The incorporation of fluorine-containing functional groups is a widely used strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group, in particular, can significantly alter the electronic properties of the aromatic ring system and enhance the molecule's ability to penetrate biological membranes.
While direct and extensive research specifically focused on this compound is not widely documented in publicly available literature, its structure suggests its potential as a valuable research tool and a precursor for the synthesis of novel bioactive compounds. The combination of a reactive 9-chloro group and a metabolically robust 2-trifluoromethoxy substituent positions this compound as a promising scaffold for the development of new therapeutic agents or molecular probes. For instance, research on related compounds like 9-chloro-6-trifluoromethyl-1,2,3,4-tetrahydro-acridine highlights the ongoing exploration of halogenated and fluorinated acridine derivatives in chemical and biological studies. guidechem.com Similarly, studies on other 9-chloro substituted acridines, such as 9-Chloro-2,4-dimethoxy-acridinium trifluoromethanesulfonate (B1224126) and 9-Chloro-2-nitro-7-(trifluoromethoxy)acridine, underscore the continued interest in synthesizing and characterizing novel acridine analogues with diverse substitution patterns. nih.govnih.gov
The investigation of such compounds contributes to the broader understanding of structure-activity relationships within the acridine family, paving the way for the rational design of next-generation acridine-based molecules for a variety of scientific applications.
Data Tables
Table 1: Key Milestones in Acridine Research
| Year | Discovery/Development | Key Figures | Significance |
| 1870 | First isolation of acridine from coal tar | Carl Gräbe and Heinrich Caro | Genesis of acridine chemistry. ptfarm.plwikipedia.org |
| 1917 | Discovery of antimicrobial properties | Paul Ehrlich and L. Benda | Opened the door to medicinal applications. ptfarm.pl |
| WWII | Development of the antimalarial drug mepacrine | - | Addressed a critical wartime medical need. ptfarm.pl |
| Mid-20th Century | Elucidation of structure-activity relationships | Adrien Albert | Provided a rational basis for designing antibacterial acridines. ptfarm.pl |
Table 2: Selected Biologically Active Acridine Derivatives
| Compound Name | Key Feature(s) | Primary Application/Research Area |
| Amsacrine | 9-anilinoacridine derivative | Anticancer (leukemia treatment). mdpi.com |
| Acridine Orange | 3,6-dimethylaminoacridine | Fluorescent stain for nucleic acids. wikipedia.orgchemeurope.com |
| Mepacrine (Quinacrine) | 9-aminoacridine (B1665356) derivative | Antimalarial, also used in other research. ptfarm.plrsc.org |
| Proflavine | 3,6-diaminoacridine | Antiseptic. chemeurope.com |
Structure
3D Structure
Properties
CAS No. |
741281-21-0 |
|---|---|
Molecular Formula |
C14H7ClF3NO |
Molecular Weight |
297.66 g/mol |
IUPAC Name |
9-chloro-2-(trifluoromethoxy)acridine |
InChI |
InChI=1S/C14H7ClF3NO/c15-13-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)13)20-14(16,17)18/h1-7H |
InChI Key |
SKNSPZWCDBJOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)OC(F)(F)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 9 Chloro 2 Trifluoromethoxy Acridine and Analogues
Core Acridine (B1665455) Ring Construction Strategies
The formation of the tricyclic acridine scaffold is the foundational step in synthesizing 9-Chloro-2-(trifluoromethoxy)acridine and related compounds. Chemists have developed several robust methods for this purpose, ranging from historical, high-temperature condensations to more refined modern techniques.
Classical Condensation and Cyclization Protocols
Two of the most established methods for creating the acridine ring are the Bernthsen Synthesis and the Ullmann Reaction, often followed by chlorination.
Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, typically using zinc chloride as a catalyst. pharmaguideline.comwikipedia.org The reaction, first reported by August Bernthsen, requires heating to temperatures between 200-270°C for extended periods. wikipedia.orgyoutube.com For a substituted target like this compound, the synthesis would necessitate starting materials already bearing the desired substituents, such as a diarylamine containing a trifluoromethoxy group. The carboxylic acid used determines the substituent at the 9-position. wikipedia.org While historically significant, the harsh conditions and potentially low yields with certain substrates have led to the development of alternative methods. wikipedia.orgyoutube.com
Ullmann Reaction with POCl₃: The Ullmann condensation provides a pathway to acridone (B373769), a common precursor for 9-chloroacridines. scribd.com This process typically involves the copper-catalyzed coupling of an aryl halide and an aniline (B41778) derivative to form a diphenylamine-2-carboxylic acid (an N-arylanthranilic acid). pharmaguideline.comwikipedia.org This intermediate is then cyclized to form an acridone. scribd.com The crucial step to obtain the "9-chloro" moiety is the subsequent treatment of the acridone with a chlorinating agent like phosphorus oxychloride (POCl₃). pharmaguideline.comorgsyn.org This reaction effectively converts the carbonyl group of the acridone into the desired 9-chloro substituent. pharmaguideline.comscribd.com This two-step sequence (Ullmann condensation to acridone, then chlorination) is a versatile and widely used method for accessing 9-chloroacridine (B74977) scaffolds. pharmaguideline.comscribd.comorgsyn.org
| Method | Key Reactants | Key Reagent/Catalyst | Primary Product | Notes |
|---|---|---|---|---|
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid/Anhydride | Zinc Chloride | 9-Substituted Acridine | Requires high temperatures (200-270°C). wikipedia.org The substituent from the carboxylic acid ends up at the 9-position. drugfuture.com |
| Ullmann Acridine Synthesis | N-arylanthranilic acid | POCl₃, H₂SO₄, PPA | Acridone/Acridine | The acridone intermediate can be converted to 9-chloroacridine using POCl₃. pharmaguideline.comscribd.com |
Friedländer-Type Syntheses
The Friedländer synthesis offers an alternative route to the acridine framework, typically by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative with a compound containing an active methylene (B1212753) group, such as a ketone. wikipedia.orgjk-sci.com This acid- or base-catalyzed reaction proceeds via a condensation and subsequent cyclization to form the heterocyclic system. wikipedia.org For acridine synthesis specifically, the reaction can be adapted, for example, by treating a salt of anthranilic acid with a cyclohexanone (B45756) derivative at elevated temperatures to yield a substituted acridine. pharmaguideline.comnih.gov More recent adaptations have utilized microwave irradiation and trifluoroacetic acid (TFA) as a catalyst to carry out one-pot reactions between 2-amino-benzophenones and various cyclanones, yielding acridine derivatives in good yields. nih.gov This method's value lies in its operational simplicity and the ability to construct complex, polycyclic acridine analogues. jk-sci.comnih.gov
Introduction and Functionalization of Substituents
Once the acridine core is formed, the introduction of specific functional groups—namely the chlorine at position 9 and the trifluoromethoxy group at position 2—is required. These steps must be regioselective to ensure the correct final product.
Regioselective Halogenation and Trifluoromethoxylation Approaches
Halogenation: The introduction of a chlorine atom at the 9-position of the acridine ring is a well-established transformation. orgsyn.org The most common method involves the treatment of acridone (the oxidized form of acridine) with phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). orgsyn.orgchemicalbook.com The acridone precursor is often synthesized via the cyclization of N-phenylanthranilic acid. pharmaguideline.comorgsyn.org The 9-position of acridine is particularly susceptible to nucleophilic substitution, making the 9-chloroacridine intermediate a valuable precursor for further functionalization. pharmaguideline.comptfarm.pl
Trifluoromethoxylation: Introducing a trifluoromethoxy (-OCF₃) group onto an aromatic ring with high regioselectivity is a more complex challenge in synthetic chemistry. For a target like this compound, the -OCF₃ group would ideally be incorporated early in the synthesis, for instance, by starting with a trifluoromethoxy-substituted aniline or benzoic acid derivative in an Ullmann or Bernthsen-type reaction. Direct trifluoromethoxylation of a pre-formed acridine ring is less common and would require reagents capable of electrophilic or nucleophilic trifluoromethoxylation with precise control to target the 2-position. The electronic properties of the acridine ring generally direct electrophilic substitution to the 2- and 7-positions, but achieving selectivity can be difficult. pharmaguideline.com
Advanced Cross-Coupling Methodologies
The 9-chloroacridine scaffold is an excellent substrate for advanced cross-coupling reactions, which allow for the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org This reaction has been successfully applied to 9-chloroacridines to form C-C bonds at the 9-position. thieme-connect.com For example, 9-chloroacridine can be coupled with various arylboronic acids to produce 9-aryl-acridine derivatives in high yields. thieme-connect.comresearchgate.net This methodology is highly valued for its functional group tolerance and relatively mild reaction conditions. nih.govresearchgate.net Recent advancements include the use of highly efficient and reusable catalysts, such as a magnetic nanoparticle-supported N-heterocyclic carbene-palladacycle, which can be recovered and reused multiple times without significant loss of activity. thieme-connect.com
| Substrate | Coupling Partner | Catalyst System | Key Advantage | Reference |
|---|---|---|---|---|
| 9-Chloroacridine | Phenylboronic acid | NHCPd@SMNP (magnetic nanoparticle-supported) | Catalyst is magnetically recoverable and reusable. | thieme-connect.com |
| (Poly)chlorinated pharmaceuticals | Aryl boronic acids | Pd(OAc)₂ / SPhos | Achieved under mild, aqueous conditions at 37 °C. | nih.gov |
| 2,3,5-trichloropyridine | Arylboronic acids | Palladium acetate (B1210297) (ligand-free) | Environmentally benign aqueous phase reaction. | researchgate.net |
Modern Catalytic and Green Chemistry Innovations in Acridine Synthesis
Recent research has focused on making acridine synthesis more efficient, cost-effective, and environmentally friendly, moving away from harsh classical conditions.
Catalytic Innovations: Modern approaches often employ novel catalysts to improve yields and reaction conditions. One such innovation is the use of a Co/C catalyst derived from rice husks for a one-pot, multi-component synthesis of acridine derivatives. rsc.orgrsc.org This heterogeneous Lewis acid catalyst enables the reaction to proceed in water, a green solvent. rsc.org Another approach utilizes magnetic nanoparticles coated with a sulfonic acid-functionalized polyaniline (Fe₃O₄@Polyaniline-SO₃H) as a highly efficient and reusable heterogeneous catalyst for producing acridinediones. mdpi.com
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to acridine synthesis. Key developments include:
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and improve yields compared to conventional heating. rsc.orgrsc.org It has been successfully used in Friedländer-type syntheses of acridines and in promoting reactions in environmentally friendly solvents like water. jk-sci.comnih.govrsc.org
Sonochemistry: Ultrasound has been employed as a green energy source to fabricate acridine-functionalized covalent organic polymers (COPs) rapidly in mild, aqueous solutions. acs.org
Modular Synthesis: A recently developed modular approach combines photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation in a one-pot process to build diverse acridine structures, avoiding harsh conditions and specialized starting materials. chemistryviews.org
These modern methods represent a significant step forward, offering more sustainable and versatile routes to complex heterocyclic compounds like this compound and its analogues. rsc.orgacs.orgchemistryviews.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. clockss.orgslideshare.net This approach has been successfully applied to the synthesis of various heterocyclic compounds, including acridine derivatives. researchgate.netnih.govrsc.org
The Bernthsen acridine synthesis, a classic method involving the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride, can be significantly enhanced by microwave irradiation. clockss.org For the synthesis of a 9-substituted-2-(trifluoromethoxy)acridine, a plausible diarylamine precursor would be a diphenylamine (B1679370) derivative bearing a trifluoromethoxy group. The reaction time for such condensations can be dramatically reduced from several hours under conventional heating to just a few minutes with microwave assistance. clockss.org
For instance, a study on the rapid synthesis of 9-substituted acridines demonstrated that microwave irradiation of a mixture of a diarylamine, a carboxylic acid, and zinc chloride at 200-210°C resulted in the formation of the corresponding acridine in as little as 5-7 minutes. clockss.org This contrasts sharply with the 4-8 hours required for the same reaction under conventional heating at 200°C. clockss.org
Another application of microwave technology is in the cyclization step to form the acridine ring. The synthesis of pyrrolo[2,3,4-kl]acridine derivatives, for example, was achieved in high yields (up to 93%) within 12-15 minutes under microwave irradiation using silica (B1680970) sulfuric acid as a heterogeneous catalyst. nih.gov This highlights the potential for microwave-assisted methods to facilitate the efficient synthesis of complex acridine analogs.
The following table summarizes the advantages of microwave-assisted synthesis for acridine derivatives based on reported findings.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours | Several minutes | clockss.org |
| Yield | Often lower | Generally higher | slideshare.netnih.gov |
| Conditions | High temperatures for extended periods | Rapid heating to target temperature | clockss.org |
| Byproducts | More prevalent | Often reduced | slideshare.net |
Metal-Free Catalysis and Aqueous Media Reactions
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. This includes the use of metal-free catalysts and conducting reactions in aqueous media. While traditional acridine syntheses often rely on metal catalysts and organic solvents, modern approaches are exploring greener alternatives. cambridge.orgrsc.org
The development of metal-free catalytic systems offers a sustainable alternative for the synthesis of heterocyclic compounds. For instance, metal-free methods have been successfully developed for the synthesis of substituted pyridines from simple starting materials under air as the oxidant. rsc.org While not directly applied to acridine synthesis in the provided context, this demonstrates the feasibility of designing metal-free cyclization reactions.
Reactions in aqueous media are highly desirable from a green chemistry perspective. Research has shown that some cycloisomerization reactions to form heterocyclic systems can proceed efficiently in water. cambridge.org For the synthesis of acridine derivatives, the use of water as a solvent in conjunction with a suitable catalyst could offer a more sustainable pathway. For example, the synthesis of acridine derivatives has been achieved using a Co/C catalyst derived from rice husks in water under microwave irradiation, highlighting a green and efficient method. rsc.org
Furthermore, the synthesis of fluorinated acridines has been reported via a tandem micellar Buchwald-Hartwig amination followed by an acid-promoted cyclization. This process can be performed in a mixture of Kolliphor EL and toluene, which can be considered a more environmentally friendly solvent system compared to traditional polar aprotic solvents. researchgate.net
Utilization of Coupling Agents and Catalysts in Amidation Reactions
The synthesis of 9-aminoacridine (B1665356) derivatives from 9-chloroacridine is a crucial transformation, as the amino group can serve as a handle for further functionalization. This amidation reaction often requires the use of coupling agents and catalysts to facilitate the substitution of the chloro group.
A common route to 9-chloroacridines involves the cyclization of N-phenylanthranilic acid derivatives using phosphorus oxychloride (POCl₃). pharmaguideline.comorgsyn.org The resulting 9-chloroacridine is a key intermediate that can be readily converted to 9-aminoacridines.
The reaction of 9-chloroacridine with various amines to produce 9-aminoacridine derivatives is a well-established method. nih.gov This nucleophilic aromatic substitution can be carried out by heating the 9-chloroacridine with the desired amine. In some cases, the use of a catalyst is beneficial. For instance, the Ullmann condensation, which traditionally uses copper catalysts, can be employed to form the C-N bond in the synthesis of diarylamine precursors to acridines. wikipedia.orgorganic-chemistry.org
Modern approaches to the synthesis of 9-aminoacridines may involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds under milder conditions and with a broader substrate scope. ucsf.edu A parallel synthetic strategy for 9-aminoacridines utilized a palladium acetate/BINAP catalytic system for the coupling of anilines with triflates of salicylic (B10762653) acid derivatives to form the N-arylanthranilic acid precursor. ucsf.edu
The conversion of 9-chloroacridine to 9-aminoacridine can also be achieved by reaction with ammonium (B1175870) carbonate in the presence of phenol. orgsyn.org This method avoids the need for heavy metal catalysts. The general scheme for the synthesis of a 9-aminoacridine derivative from a substituted 9-chloroacridine is depicted below.
General Scheme for Amidation of 9-Chloroacridine: Starting Material: A substituted 9-chloroacridine, such as this compound. Reagent: An appropriate amine (R-NH₂). Conditions: Heating in a suitable solvent, potentially with a catalyst. Product: The corresponding 9-aminoacridine derivative.
Chemical Reactivity and Transformative Chemistry of 9 Chloro 2 Trifluoromethoxy Acridine
Nucleophilic Aromatic Substitution at the 9-Position
Nucleophilic aromatic substitution (SNAr) is the cornerstone of the transformative chemistry of 9-Chloro-2-(trifluoromethoxy)acridine. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-poor C9 carbon, breaking the aromaticity of the central ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity is restored by the elimination of the chloride ion. The presence of the -OCF3 group at the 2-position further stabilizes the anionic intermediate through its inductive electron-withdrawing effect, thereby accelerating the reaction rate compared to unsubstituted 9-chloroacridine (B74977).
The reaction of this compound with a diverse range of primary and secondary amines is a fundamental transformation. This reaction typically proceeds under mild conditions, often by heating the reactants in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF), to yield the corresponding 9-aminoacridine (B1665356) derivatives. organic-chemistry.orgorgsyn.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the C9 position.
This reactivity extends to more complex amines, including substituted phenylenediamines. The reaction with a phenylenediamine can proceed to form mono- or di-substituted products depending on the stoichiometry and reaction conditions. This allows for the creation of extended, conjugated systems or the introduction of a free amino group for further functionalization. The general scheme for this reaction is a robust method for installing nitrogen-based substituents at the 9-position. orgsyn.org
The utility of this compound as a synthetic intermediate is demonstrated by its conversion into a wide array of 9-substituted derivatives through SNAr reactions with various nucleophiles. Beyond amines, other nucleophiles such as alkoxides, phenoxides, and thiolates readily displace the 9-chloro substituent.
For instance, treatment with sodium alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) in the corresponding alcohol leads to the formation of 9-alkoxyacridine derivatives. nih.gov Similarly, reaction with phenoxides or thiophenoxides yields 9-phenoxyacridines and 9-(phenylthio)acridines, respectively. These reactions significantly broaden the scope of accessible derivatives, allowing for the fine-tuning of the electronic and steric properties of the molecule.
| Nucleophile | Reagent Example | Product Class | Reference |
|---|---|---|---|
| Amine | Aniline (B41778) | 9-Anilinoacridine Derivative | organic-chemistry.org |
| Alkoxide | Sodium Ethoxide | 9-Ethoxyacridine Derivative | nih.gov |
| Phenoxide | Sodium Phenoxide | 9-Phenoxyacridine Derivative | orgsyn.org |
| Thiolate | Sodium Thiophenoxide | 9-(Phenylthio)acridine Derivative |
Modifications of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical stability. The bond between the oxygen and the aromatic ring is strong, and the carbon-fluorine bonds of the trifluoromethyl moiety are highly robust. As a result, the -OCF3 group is generally inert to the chemical conditions used to modify other parts of the acridine (B1665455) molecule.
Direct chemical modification of the trifluoromethoxy group on the acridine skeleton is not a common strategy for diversification. Most synthetic approaches focus on installing the -OCF3 group onto a precursor molecule rather than altering it post-synthesis. mdpi.com Reactions that are harsh enough to cleave the aryl-OCF3 bond would likely lead to the degradation of the entire acridine heterocycle. Therefore, for the purpose of chemical transformations, the trifluoromethoxy group is typically considered a stable, non-reactive substituent that modulates the electronic properties of the scaffold.
Diversification of the Acridine Skeleton through Further Derivatization
The 9-chloro position serves as a versatile handle for attaching more complex chemical entities, enabling the construction of hybrid molecules and the introduction of diverse functionalities.
A powerful strategy for diversifying the acridine scaffold involves the introduction of other heterocyclic rings. This is often achieved through a multi-step sequence starting with the substitution of the 9-chloro group.
Triazoles: The synthesis of 9-acridinyl-triazoles is a prime example of this approach. The process typically begins with the reaction of this compound with sodium azide (B81097) to form the intermediate 9-azido-2-(trifluoromethoxy)acridine. This azide can then undergo a copper-catalyzed 1,3-dipolar cycloaddition reaction, a form of "click chemistry," with a terminal alkyne. This highly efficient and regioselective reaction yields a 1,4-disubstituted 1,2,3-triazole ring that serves as a stable linker between the acridine core and another chemical moiety. nih.govijpsonline.comresearchgate.net
Thiosemicarbazides: The introduction of a thiosemicarbazide (B42300) moiety can be accomplished by first converting the 9-chloro group to a 9-hydrazino group by reacting with hydrazine. The resulting 9-hydrazinoacridine (B1294218) derivative can then be treated with an appropriate isothiocyanate to yield the target 9-acridinyl thiosemicarbazide. nih.govnih.gov These derivatives can also serve as precursors for the synthesis of other heterocycles, such as thiadiazoles.
| Target Heterocycle | Key Intermediate | Key Reaction | Reference |
|---|---|---|---|
| 1,2,3-Triazole | 9-Azidoacridine | 1,3-Dipolar Cycloaddition (Click Chemistry) | nih.govijpsonline.com |
| Thiosemicarbazide | 9-Hydrazinoacridine | Condensation with Isothiocyanate | nih.govnih.gov |
The reactivity of the 9-chloro position is frequently exploited to conjugate the acridine scaffold to biologically relevant molecules, such as amino acids, peptides, or nucleobases, often through the use of flexible linkers. nih.gov This strategy aims to create hybrid molecules that combine the properties of both parent structures.
The conjugation process typically involves a bifunctional linker, for example, an amino alcohol or a diamine. One functional group of the linker displaces the 9-chloro substituent, while the other functional group remains available for covalent attachment to a second molecule of interest. For example, reacting this compound with ethyl 4-aminobutyrate would attach a butyrate (B1204436) ester linker, the terminal end of which can be hydrolyzed to a carboxylic acid and coupled to the amine of a peptide or other biomolecule. nih.gov This modular approach allows for the systematic construction of complex molecular architectures designed for specific biological applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of organic molecules. A complete NMR analysis of 9-Chloro-2-(trifluoromethoxy)acridine would involve a combination of one-dimensional and two-dimensional experiments.
¹H NMR: The proton NMR spectrum of this compound is expected to show a series of signals in the aromatic region. The precise chemical shifts of the seven aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atom at position 9, the trifluoromethoxy group at position 2, and the nitrogen atom within the acridine (B1665455) ring system. Electron-withdrawing groups generally deshield adjacent protons, shifting their signals to a higher frequency (downfield). youtube.com Therefore, protons in proximity to these substituents would be expected to resonate at a lower field compared to those in unsubstituted acridine.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would display signals for the 13 unique carbon atoms in the acridine core, plus the carbon of the trifluoromethoxy group. The chemical shift of the carbon atom attached to the trifluoromethoxy group is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. rsc.org Similarly, the carbon atom bonded to the chlorine (C-9) and the carbons adjacent to the heterocyclic nitrogen atom would exhibit characteristic chemical shifts. For comparison, spectral data for the parent 9-chloroacridine (B74977) is available in public databases. nih.gov
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, would offer direct insight into the electronic environment of the nitrogen atom in the acridine ring. The chemical shift of the nitrogen is sensitive to hybridization and substitution effects.
To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, allowing for the identification of adjacent protons on the aromatic rings.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would link the assigned proton resonances to their corresponding carbon atoms in the molecule.
While the acridine core is largely planar, some minor conformational flexibility might be studied by analyzing NMR chemical shifts at different temperatures. However, for a rigid system like this, significant conformational changes are not expected. Tautomerism is not a primary consideration for this compound in its ground state.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Optical Properties
UV-Vis and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and to characterize its photophysical properties.
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* transitions within the extended aromatic system of the acridine core. The position and intensity of these absorption maxima would be modulated by the substituents. The intrinsic fluorescence of the acridine moiety is known to be influenced by its chemical environment and substitution. rsc.org The introduction of a trifluoromethoxy group, a known fluorophore-modifying substituent, could potentially alter the fluorescence quantum yield and the wavelengths of maximum absorption and emission. iipseries.org For instance, studies on other heterocyclic systems have shown that substitution can lead to shifts in the absorption and emission spectra. nih.govnih.gov
Acridine and its derivatives are well-known for their pH-sensitive fluorescence. researchgate.netnih.govmdpi.com The nitrogen atom in the acridine ring can be protonated in acidic conditions, which typically leads to significant changes in the absorption and emission spectra. This property has been exploited for the development of fluorescent pH probes. researchgate.net The fluorescence of this compound would likely also be pH-dependent. Investigating the changes in fluorescence intensity and wavelength as a function of pH would provide insights into the pKa of the acridine nitrogen and the photophysical processes occurring in the ground and excited states upon protonation. The electron-withdrawing nature of the chloro and trifluoromethoxy groups could influence the basicity of the acridine nitrogen and thus the pH range over which these changes occur.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For a molecule like this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural features.
The analysis of related halogenated and methoxy-substituted acridines provides a basis for predicting the key spectral features. The presence of the acridine core, a tricyclic aromatic system, would give rise to several characteristic bands. These include C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system, which are expected in the 1650-1450 cm⁻¹ range.
A hypothetical data table for the expected IR absorption bands for this compound, based on known data for similar compounds, is presented below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C/C=N Stretch | 1650 - 1450 |
| C-F Stretch (from -OCF₃) | 1300 - 1000 (strong) |
| C-O Stretch (Ether) | 1250 - 1050 |
| C-Cl Stretch | 850 - 550 |
This table is predictive and not based on experimentally recorded data for this compound.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
While specific crystallographic data for this compound has not been published, studies on similar compounds, such as 9-Chloro-2,4-dimethoxyacridinium trifluoromethanesulfonate (B1224126), offer insights into the type of information that would be obtained. scienceopen.com For the target compound, a successful crystallographic analysis would yield a detailed structural model, confirming the planar acridine core and the positions of the chloro and trifluoromethoxy substituents.
Key parameters that would be determined from a single crystal X-ray diffraction study are summarized in the following hypothetical data table.
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | C-C, C-N, C-Cl, C-O, C-F |
| Bond Angles (°) | Angles between atoms |
| Torsion Angles (°) | Dihedral angles, planarity of the ring system |
This table represents the types of data obtained from a single crystal X-ray diffraction experiment; specific values for this compound are not available.
The data would reveal the planarity of the acridine ring system and the orientation of the trifluoromethoxy group relative to the ring. Intermolecular interactions in the crystal lattice, such as π-π stacking of the acridine rings, could also be identified, providing a deeper understanding of the solid-state packing.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For this compound, with a molecular formula of C₁₄H₇ClF₃NO, the expected exact mass can be calculated. The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. Specifically, there would be a peak at M and another at M+2 with an intensity ratio of approximately 3:1.
Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in a predictable manner. The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for acridine derivatives involve the loss of substituents and the cleavage of the heterocyclic ring. For this specific compound, one might expect to observe fragments corresponding to the loss of the -OCF₃ group, the Cl atom, or smaller neutral molecules like CO.
A hypothetical summary of expected mass spectral data is provided below.
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 297 | Molecular Ion |
| [M+2]⁺ | 299 | Isotopic peak due to ³⁷Cl |
| [M-Cl]⁺ | 262 | Loss of Chlorine |
| [M-OCF₃]⁺ | 212 | Loss of Trifluoromethoxy group |
| [M-Cl-CO]⁺ | 234 | Loss of Chlorine and Carbon Monoxide |
This table is a hypothetical representation of potential mass spectral fragments and is not based on experimental data for this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For acridine (B1665455) derivatives, DFT calculations have been employed to understand the influence of different substituents on the acridine core. These calculations are fundamental in predicting the molecule's behavior in chemical reactions and its potential as a pharmacological agent.
Frontier Molecular Orbital Theory (FMOT) is crucial in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that helps determine the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
For acridine derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, theoretical studies have shown that the molecular geometry can be distorted, and substituents like trifluoromethoxy groups may be twisted out of the plane of the acridine ring, affecting their involvement in the electronic orbital distribution. rsc.org The HOMO-LUMO energy gap is a key factor; a smaller gap suggests higher reactivity. nih.gov For instance, in a study of various acridine derivatives, the HOMO-LUMO energy gaps were calculated to be significant indicators of their reactivity. rsc.org While specific values for 9-Chloro-2-(trifluoromethoxy)acridine are not available, analysis of similar structures suggests that the electron-withdrawing nature of the trifluoromethoxy group and the chlorine atom would influence the energy levels of the frontier orbitals.
Table 1: Conceptual DFT-Based Global Descriptors
| Parameter | Description |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. |
| Electronegativity (χ) | The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. Calculated as S = 1 / (2η). |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ). |
This table presents the key parameters derived from HOMO and LUMO energies in DFT calculations, which are used to describe the global reactivity of a molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable method for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Red regions in an MEP map indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.
In studies of substituted acridines, MEP maps have revealed that the nitrogen atom of the acridine ring is typically a region of high electron density (a nucleophilic center), while the regions around the hydrogen atoms are electron-deficient. For 6-chloro-2-methoxy-9-substituted acridine derivatives, MEP analysis has shown an additional negative potential near the chlorine atom. osti.gov For this compound, it is expected that the trifluoromethoxy group, being strongly electron-withdrawing, would create a significant region of positive electrostatic potential, while the nitrogen atom and the chlorine atom would exhibit negative potential.
Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are instrumental in understanding the interactions between a potential drug molecule (ligand) and its biological target, such as a protein or DNA. These simulations can provide insights into the stability of the ligand-biomolecule complex, the conformational changes that occur upon binding, and the key amino acid residues involved in the interaction. ijpsjournal.comnih.govmdpi.com
For acridine derivatives, which are known to interact with biological macromolecules, MD simulations have been used to explore their binding modes. researchgate.net For instance, simulations of 9-substituted acridine derivatives have been performed to analyze their stability when bound to targets like topoisomerase II. ijpsjournal.com The root-mean-square deviation (RMSD) of the protein and ligand over the simulation time is often used to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent manner. nih.govresearchgate.net Other parameters, such as the radius of gyration (Rg) and solvent accessible surface area (SASA), also provide information about the conformational stability of the protein-ligand complex. nih.govresearchgate.net Although specific MD simulation data for this compound is not available, such studies on related acridines suggest that it would likely bind to its target through a combination of hydrogen bonding and π-π stacking interactions, a common binding mode for acridine compounds. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. acs.org These theoretical predictions can be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. researchgate.netmdpi.com
For substituted acridines, theoretical calculations have been shown to accurately predict spectroscopic properties. For example, the calculated vibrational frequencies and ¹H NMR chemical shifts for diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, which share some structural similarities with the target compound, have substantiated their molecular structures. acs.org In another study, the experimental absorption spectra of acridin-9-amine derivatives were successfully correlated with thermodynamic and spectral data predicted by theoretical calculations. researchgate.net This suggests that a similar computational approach for this compound would yield reliable predictions of its spectroscopic characteristics, aiding in its experimental identification and characterization.
Analysis of Protonation Effects on Electronic Properties and Molecular Conformation
The protonation state of a molecule can significantly alter its electronic properties, conformation, and, consequently, its biological activity. This is particularly relevant for acridine derivatives, as the nitrogen atom in the acridine ring is basic and can be protonated under physiological conditions.
Recent studies on 9-aminoacridine (B1665356) have utilized quantum crystallography and periodic DFT calculations to analyze the influence of N-protonation on its electronic characteristics. rsc.orgornl.gov These studies have shown that protonation leads to significant changes in the electron density distribution. rsc.orgornl.gov Specifically, protonation decreases the electron density at the bond critical points of N/O-H bonds and alters the molecular architecture and intermolecular interactions within the crystal structure. rsc.orgornl.gov Protonation was found to stabilize the crystal structure through a synergy of strong halogen and hydrogen bonds. rsc.orgornl.gov
For this compound, protonation of the acridine nitrogen is expected to have a profound effect on its electronic properties. The positive charge introduced upon protonation would enhance the electron-withdrawing nature of the acridine core, which would, in turn, affect the electrostatic potential and the energies of the frontier molecular orbitals. This can influence its interaction with biological targets, as the electrostatic potential around the molecule is a key determinant in molecular recognition. researchgate.net
Quantum Crystallography for Electron Density Distribution Analysis
Quantum crystallography is an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to obtain a detailed and accurate picture of the electron density distribution in a crystal. rsc.orgornl.gov This method provides deeper insights into chemical bonding and intermolecular interactions than traditional X-ray crystallography.
For acridine derivatives, quantum crystallography has been used to study the effects of protonation on the electron density distribution of 9-aminoacridine. rsc.orgrsc.orgornl.gov The application of aspherical atom refinement in these studies has enriched the depiction of electron density and non-covalent interactions. rsc.orgrsc.orgornl.gov The topological analysis of the electron density and its Laplacian provided a detailed description of how protonation alters the electron density around the amine group and water molecules in the crystal. rsc.orgornl.gov These findings highlight the potential of quantum crystallography to predict crystal structure properties and its applications in understanding the behavior of drug molecules. rsc.orgrsc.orgornl.gov While a quantum crystallographic study has not been specifically performed on this compound, the methodologies applied to similar acridine compounds demonstrate the potential of this technique to provide a highly detailed understanding of its electronic structure and intermolecular interactions in the solid state.
Mechanistic Research on Molecular and Biochemical Interactions Non Clinical
Interaction with Nucleic Acids
DNA Intercalation Mechanisms and Binding Modes
The planar tricyclic structure of acridine (B1665455) derivatives allows them to function as classic DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. rsc.orgnih.gov This mode of binding is a foundational aspect of their biological activity. Studies on various 9-aminoacridines and other substituted acridines have confirmed their role as potent DNA intercalators. ucsf.edumdpi.com However, specific studies detailing the binding affinity, unwinding angle, or preferred binding sites of 9-Chloro-2-(trifluoromethoxy)acridine with DNA have not been identified in the available literature.
G-Quadruplex DNA Stabilization and Specificity
Certain substituted acridines, such as the 3,6,9-trisubstituted derivative BRACO-19, have been specifically designed and shown to bind to and stabilize G-quadruplex DNA structures, particularly in telomeric regions. This interaction is a key mechanism for telomerase inhibition. Despite the investigation of other acridine scaffolds, no research could be found that specifically evaluates the ability of this compound to stabilize G-quadruplex DNA or its binding specificity for such structures.
Enzyme Modulation and Inhibition Studies (in vitro)
Topoisomerase I and II Inhibition and Poisoning Mechanisms
A primary mechanism for the anticancer activity of many acridine compounds is the inhibition of topoisomerase enzymes. rsc.org These drugs can act as "poisons" by stabilizing the covalent complex formed between topoisomerase and DNA, leading to double-strand breaks and cell death. dovepress.com Various acridine derivatives, including acridine-thiosemicarbazones and acridinyl-triazoles, have been shown to be effective inhibitors of topoisomerase II. acs.orgdovepress.com Similarly, antimalarial acridines have been found to inhibit topoisomerase VI in archaea. ucsf.edu Nevertheless, specific data on the inhibitory activity or poisoning mechanism of this compound against topoisomerase I or II is not documented in the searched scientific literature.
Acetylcholinesterase Inhibition
The acridine scaffold is a common feature in the design of acetylcholinesterase (AChE) inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's. ijpsonline.com Numerous studies have explored the structure-activity relationships of 9-substituted acridine derivatives in this context. ijpsonline.com However, no specific data regarding the acetylcholinesterase inhibition profile, such as IC₅₀ values or the mechanism of inhibition, for this compound could be located.
Interactions with Proteases (e.g., SARS-CoV-2 PLpro, Cathepsin D, Plasmepsin-II)
While acridine derivatives have been investigated for a range of antiviral and antimalarial applications, specific interactions with the listed proteases are not well-documented for the target compound.
SARS-CoV-2 PLpro: Some antimalarial acridines, like pyronaridine, have been investigated for activity against SARS-CoV-2, with the papain-like protease (PLpro) suggested as a potential target. acs.org However, no direct inhibitory data for this compound against PLpro is available.
Cathepsin D: No literature was found linking any acridine derivatives, including the specific compound of interest, to the inhibition of Cathepsin D.
Plasmepsin-II: The antimalarial activity of acridines is often linked to the inhibition of heme biocrystallization in the parasite's food vacuole, where plasmepsin proteases are active. ucsf.edu Libraries of 9-aminoacridines have been screened against Plasmodium falciparum. Despite this, specific inhibitory data for this compound against Plasmepsin-II has not been reported.
Membrane Interaction Studies and Proton Gradient Sensing
The interaction of acridine derivatives with cellular membranes is a critical aspect of their biological activity, influencing their cellular uptake, distribution, and, in some cases, their mechanism of action. While direct experimental data on this compound is not extensively available, the behavior of this compound can be inferred from studies on structurally related acridine molecules and the known properties of its substituents.
Acridine compounds are known to interact with lipid bilayers, and this interaction is largely governed by the physicochemical properties of the substituents on the acridine core. The planar, aromatic nature of the acridine ring system facilitates its insertion into the hydrophobic core of the lipid membrane. The trifluoromethoxy (-OCF3) group at the 2-position is expected to significantly enhance the lipophilicity of the molecule. mdpi.commdpi.com This increased lipophilicity would likely promote greater partitioning of this compound into the lipid membrane compared to less lipophilic acridine derivatives. Studies on other hydrophobic drugs have shown that increased interaction with the hydrophobic phase of lipid membranes can lead to greater cellular accumulation. nih.gov
Many acridine derivatives are also known to be sensitive to proton gradients across biological membranes. For instance, compounds like acridine orange and 9-aminoacridine (B1665356) are widely used as fluorescent probes to monitor changes in pH across membranes of organelles such as lysosomes and mitochondria. wikipedia.orgnih.gov These molecules are typically weak bases that can exist in both a charged (protonated) and an uncharged (neutral) state. The neutral form can freely permeate across membranes, while the charged form accumulates in acidic compartments, leading to a change in its fluorescent properties. This phenomenon allows for the sensing of proton gradients.
Given the structural similarities, this compound likely possesses similar proton-sensing capabilities. The nitrogen atom in the acridine ring can be protonated, and the equilibrium between the protonated and deprotonated forms would be pH-dependent. The accumulation of the protonated form in acidic cellular compartments could be a feature of this compound's intracellular behavior. The sensitivity of this process might be fine-tuned by the electronic properties of the chloro and trifluoromethoxy substituents.
Table 1: Comparison of Physicochemical Properties and Membrane Interaction Characteristics of Acridine Derivatives (Illustrative Data)
| Compound | Key Substituents | Predicted Lipophilicity (LogP) | Membrane Interaction | Proton Sensing Capability |
| Acridine Orange | 3,6-bis(dimethylamino) | Moderate | Intercalation and electrostatic interaction | Yes, used as a pH probe |
| 9-Aminoacridine | 9-amino | Moderate | Intercalation | Yes, used as a pH probe |
| This compound | 9-chloro, 2-trifluoromethoxy | High | Predicted strong partitioning into lipid bilayer | Predicted |
Note: The data for this compound is predictive and based on the known effects of its substituents.
Molecular Basis of Selectivity and Affinity for Biological Targets
The primary biological target for many acridine derivatives is nucleic acid, specifically DNA. nih.govnih.gov The planar tricyclic structure of the acridine ring is adept at inserting itself between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.org This interaction is a hallmark of the acridine class of compounds and is fundamental to their biological activities, including their use as anticancer and antimicrobial agents. nih.govresearchgate.net
The binding of this compound to DNA is expected to follow this intercalation model. The affinity and selectivity of this binding are dictated by the nature and position of the substituents on the acridine ring. The chloro group at the 9-position is a common feature in many biologically active acridines. It can influence the electronic properties of the acridine ring and may participate in specific interactions within the DNA intercalation pocket.
The trifluoromethoxy group at the 2-position is particularly noteworthy. The incorporation of trifluoromethyl or trifluoromethoxy groups is a well-established strategy in medicinal chemistry to enhance the biological activity of molecules. mdpi.comnih.govnih.gov These groups can increase metabolic stability and lipophilicity, which can lead to improved cellular uptake and bioavailability. mdpi.com In the context of DNA binding, the trifluoromethoxy group could contribute to the binding affinity in several ways:
Van der Waals Interactions: The fluorine atoms can engage in favorable van der Waals contacts with the DNA bases.
Hydrophobic Interactions: The lipophilic nature of the trifluoromethoxy group can favor the desolvation process upon binding to the relatively hydrophobic interior of the DNA helix.
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the electron density of the acridine ring, potentially influencing the stacking interactions with the DNA base pairs.
Structure-activity relationship (SAR) studies on various acridine derivatives have consistently shown that substituents play a crucial role in determining their biological efficacy. researchgate.netnih.gov For instance, the substitution pattern can affect the compound's affinity for specific DNA sequences or its interaction with other biological targets like topoisomerase enzymes. nih.gov While DNA is the most probable primary target for this compound, the possibility of it interacting with other proteins, such as kinases or G-protein coupled receptors (GPCRs), cannot be entirely ruled out without specific experimental evidence. Some GPCRs are known to be proton-sensing, and while their activation is typically mediated by histidine residues, the ability of acridines to respond to pH gradients could suggest complex biological activities. nih.govbohrium.comwikipedia.orgmdpi.com
Table 2: Illustrative Binding Affinities of Acridine Derivatives to Calf Thymus DNA
| Compound | Substituents | Binding Constant (K) (M⁻¹) | Putative Binding Mode |
| Proflavine | 3,6-diamino | ~1.0 x 10⁶ | Intercalation |
| Quinacrine | 9-chloro, 6-methoxy, N-diethylpentylamino | ~2.5 x 10⁵ | Intercalation and side-chain groove binding |
| This compound | 9-chloro, 2-trifluoromethoxy | Predicted to be high | Intercalation |
Note: The binding constant for this compound is a prediction based on the expected contributions of its substituents to binding affinity.
Structure Activity Relationship Sar Studies in Molecular Biology
Significance of Substituents at the 9-Position
The 9-position of the acridine (B1665455) ring is a critical point for substitution, and modifications at this position have a profound impact on biological activity. nih.govnih.gov The substituent at this position often plays a direct role in the interaction with the biological target.
While "9-Chloro-2-(trifluoromethoxy)acridine" itself does not have an alkyl linker at the 9-position (it has a chloro group), in many biologically active 9-aminoacridine (B1665356) derivatives, an alkyl chain links the acridine core to a terminal amine group. The length and branching of this linker are critical for activity. researchgate.net Studies on other 9-substituted acridines have shown that varying the length of the alkyl chain can modulate the distance between the intercalating acridine ring and the terminal functional group, thereby optimizing interactions with the target, such as DNA or enzymes like topoisomerase. nih.gov For instance, in a series of 4′-(9-acridinylamino)-n-alkanesulfonanilides, lengthening the alkyl chain led to a progressive decrease in antileukemic activity. researchgate.net
Rational Design Principles for Modulating Molecular Activity and Selectivity
The rational design of acridine derivatives like this compound for specific biological activities and improved selectivity relies on a deep understanding of their SAR. researchgate.netnih.gov Key principles include:
Modulating Intercalation and Groove Binding: The planar acridine core is the primary DNA intercalating moiety. Substituents can be designed to enhance this intercalation or to introduce additional interactions in the major or minor grooves of DNA, potentially increasing both affinity and sequence selectivity. researchgate.net
Targeting Specific Enzymes: Acridine derivatives are known inhibitors of enzymes like topoisomerases. nih.gov Rational design can focus on introducing substituents that specifically interact with the active site of a target enzyme, leading to enhanced inhibitory potency and selectivity over other enzymes.
Optimizing Physicochemical Properties: The introduction of specific functional groups can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability. For example, the trifluoromethoxy group in this compound is known to enhance lipophilicity and metabolic stability. mdpi.comresearchgate.net
Structure-Based Design: Utilizing computational modeling and the crystal structures of drug-target complexes can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov This approach allows for the visualization of interactions and the rational placement of substituents to maximize favorable contacts.
By systematically applying these principles, it is possible to develop novel acridine derivatives with optimized activity profiles for various therapeutic applications.
Advanced Research Applications in Chemical Biology and Materials Science
Functional Materials in Organic Optoelectronics
The exploration of 9-Chloro-2-(trifluoromethoxy)acridine for applications in organic optoelectronics has not been reported in the reviewed literature. Organic optoelectronic materials are a significant area of research, with a focus on developing materials for devices like thin-film transistors and light-emitting diodes. acs.org
Fluorescent Dyes and Pigments for Industrial and Research Applications
While acridine (B1665455) derivatives are generally utilized as fluorescent dyes, there is no specific information on the use of this compound for such applications. medchemexpress.comrsc.org Research into new fluorescent dyes often involves modifying the acridine core to tune properties like Stokes shift and quantum yield for specific applications.
Exploration as Organic Semiconductor Materials
There is no evidence in the scientific literature of this compound being investigated as an organic semiconductor. The field of organic semiconductors includes two major classes: small-molecular-weight materials and photoconductive polymers, which are studied for their charge carrier mobilities and performance in electronic devices. acs.org
Applications in Corrosion Inhibition Mechanisms and Material Protection
No research was found detailing the use of this compound as a corrosion inhibitor. However, the potential of other substituted acridines for protecting mild steel in acidic environments is an active area of study. Research has shown that various halogen-substituted and 9-substituted acridines can act as effective mixed-type corrosion inhibitors. rsc.orgfao.orgacs.orgresearchgate.net The inhibition efficiency is influenced by the nature and position of substituents on the acridine ring, which affects their adsorption onto the metal surface. rsc.orgfao.org
Catalysis in Organic Synthesis and Reaction Promotion
While direct, specific research on the catalytic applications of This compound is not extensively documented in publicly available literature, the broader class of acridine derivatives has emerged as a versatile scaffold in catalysis. The unique electronic and photophysical properties of the acridine core allow for its use in a variety of catalytic transformations, particularly in the realm of photoredox catalysis and dual catalytic systems. The substitution pattern on the acridine ring, such as the presence of a chloro group at the 9-position and a trifluoromethoxy group at the 2-position, is expected to significantly modulate its catalytic activity.
Acridine derivatives are notable for their planar structure, which facilitates interaction with other molecules, and their ability to participate in single-electron transfer processes upon photoexcitation. rsc.org These characteristics have led to their development as potent organic photoredox catalysts. nih.gov
Photoredox Catalysis
Acridinium (B8443388) salts, derived from acridines, are powerful photoredox catalysts. Upon irradiation with visible light, they can reach an excited state with a high reduction potential, enabling them to oxidize a wide range of organic substrates. The catalytic cycle of an acridinium photoredox catalyst typically involves the following steps:
Photoexcitation: The acridinium catalyst absorbs a photon, promoting it to an excited state.
Single Electron Transfer (SET): The excited acridinium catalyst accepts an electron from a substrate, generating a radical cation from the substrate and an acridinyl radical from the catalyst.
Substrate Reaction: The reactive radical cation undergoes the desired chemical transformation.
Catalyst Regeneration: The acridinyl radical is oxidized back to its ground state by a suitable oxidant, completing the catalytic cycle.
The substitution on the acridine core plays a critical role in tuning the catalyst's properties. For instance, electron-withdrawing groups can increase the excited-state reduction potential, making the catalyst more oxidizing. In the case of This compound , the chloro and trifluoromethoxy groups are electron-withdrawing, which would likely enhance its oxidizing power as a photoredox catalyst. Research on other substituted acridiniums has shown that chloro-substitution can lead to an increase in the excited state reduction potential. youtube.com
A notable application of acridine photoredox catalysis is in dual catalytic systems. For example, acridine photocatalysis has been successfully combined with copper catalysis for direct decarboxylative conjugate additions. nih.gov In such systems, the acridine photocatalyst generates a radical intermediate from a carboxylic acid, which then participates in a copper-catalyzed carbon-carbon bond-forming reaction. nih.gov This dual catalytic approach has also been extended to processes like dehydrodecarboxylation by merging acridine photocatalysis with a cobaloxime-catalyzed hydrogen atom transfer (HAT). nih.gov
The stability of the acridinium catalyst is crucial for its efficacy. N-alkylation or N-arylation of the acridine nitrogen is a common strategy to prevent catalyst deactivation. youtube.com For This compound to be an effective photoredox catalyst, it would likely need to be converted to its corresponding N-substituted acridinium salt.
Other Catalytic Roles
Beyond photoredox catalysis, the acridine framework has been incorporated into other types of catalysts. For example, acridine-based pincer ligands have been used to create ruthenium complexes that are effective catalysts for the reversible storage of hydrogen in ethylene (B1197577) glycol. acs.org The flexibility of the acridine backbone in these complexes is thought to be important for their catalytic activity. acs.org
Furthermore, some acridine derivatives have been identified as catalytic inhibitors of biological enzymes. For instance, certain substituted 9-aminoacridines act as catalytic inhibitors of human topoisomerase II, a mechanism that contributes to their anti-cancer properties. nih.gov This mode of action is distinct from topoisomerase poisons, as these compounds inhibit the enzyme's catalytic activity without stabilizing the DNA-enzyme cleavage complex. nih.gov
While the specific catalytic applications of This compound remain to be explored, the established reactivity of the acridine scaffold suggests its potential in various catalytic domains. The electron-withdrawing substituents of this particular compound make it a promising candidate for development as a potent photoredox catalyst. Further research into the synthesis and catalytic evaluation of its N-substituted acridinium derivatives could unveil novel applications in organic synthesis.
Data on Related Acridine Catalysts
The following tables summarize the performance of related acridine derivatives in various catalytic applications, providing a basis for predicting the potential utility of This compound .
Table 1: Acridine Derivatives in Photocatalysis
| Catalyst/System | Reaction Type | Substrate(s) | Product | Yield | Reference |
| Acridine A1 / Copper | Decarboxylative Conjugate Addition | Palmitic acid, Acrolein | Long-chain aldehyde | Low | nih.gov |
| 9-Mesityl-10-methylacridinium | Aryl C-H Amination | Aromatic C-H, Amines | C-H aminated products | - | youtube.com |
| N-Phenylacridinium | Anti-Markovnikov Hydrofluorination | Alkenes | Hydrofluorinated alkanes | - | youtube.com |
| 2,7-Dimethylacridinium | Anti-Markovnikov Hydrofluorination | Alkenes | Hydrofluorinated alkanes | - | youtube.com |
| 3,6-Di-tert-butylacridinium | C-H Amination | Aromatic C-H, Amines | C-H aminated products | - | youtube.com |
| Acr⁺–XylCl | Trifluoromethylation of Toluene | Toluene, CF₃DBT⁺ | p- and o-trifluoromethyltoluenes | 9% and 25% | acs.org |
Table 2: Acridine-Based Ruthenium Pincer Complexes for Hydrogen Storage
| Catalyst | Reaction | Conversion | H₂ Yield | Reference |
| Ru-10 | Dehydrogenation of Ethylene Glycol | 94% | 56% | acs.org |
| Ru-11 (dearomatized) | Dehydrogenation of Ethylene Glycol | 97% | 64% | acs.org |
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the study of complex heterocyclic molecules is often their synthesis. Future research must prioritize the development of more efficient, cost-effective, and environmentally benign methods for producing 9-Chloro-2-(trifluoromethoxy)acridine and its analogues.
Current synthetic routes can be lengthy and may rely on harsh reagents. A forward-looking approach would involve adapting modern synthetic techniques to the acridine (B1665455) scaffold. For instance, microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for other acridine derivatives. rsc.org The application of this technology, potentially using green solvents like water, could represent a significant advance. rsc.org Furthermore, exploring novel catalytic systems, such as using earth-abundant metals, could provide more sustainable alternatives to traditional methods. rsc.org A recent strategy for synthesizing 9-chloroacridines from substituted salicylic (B10762653) acid triflates presents another innovative avenue worth exploring for this specific compound. ucsf.edu
Table 1: Comparison of Potential Synthetic Approaches
| Methodology | Potential Advantages | Key Research Objective |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, enhanced reaction control. rsc.org | Optimize microwave parameters (temperature, time, power) for the final condensation step. |
| Catalytic C-H Activation | Step economy (fewer pre-functionalization steps), reduced waste. | Identify a suitable catalyst for direct C-H amination to form the acridine core. |
| Flow Chemistry | Improved safety, scalability, and reproducibility; precise control over reaction conditions. | Develop a continuous flow process for multi-step synthesis, minimizing manual handling. |
| Green Catalysis | Use of eco-friendly catalysts (e.g., Co/C from biomass) and solvents (e.g., water). rsc.org | Adapt and validate a reusable catalyst system for the synthesis of the target compound. |
Deeper Exploration of Mechanistic Interactions with Underexplored Biological Targets
While acridines are famously known as DNA intercalating agents, this mode of action is not always desirable due to potential cytotoxicity. A crucial future direction is to investigate the interaction of this compound with other, less conventional biological targets. The unique electronic properties conferred by the trifluoromethoxy group may steer the molecule towards novel protein pockets or allosteric sites.
Extensive research on the acridine nucleus has identified a range of molecular targets related to cancer progression. nih.gov Future studies should systematically screen this compound against a panel of such targets, including protein kinases, topoisomerases, and enzymes involved in metabolic pathways. nih.gov Additionally, given the anti-parasitic activity of other acridine derivatives, exploring its efficacy against targets in organisms like Plasmodium falciparum is a valid research path. ucsf.edu Understanding how the trifluoromethoxy and chloro substituents influence binding affinity and selectivity will be paramount.
High-Throughput Screening and Combinatorial Chemistry for SAR Elucidation
The systematic exploration of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry. For this compound, this represents a significant unaddressed area. Future research should employ high-throughput screening (HTS) and combinatorial chemistry to rapidly generate and evaluate a library of analogues.
By creating a library where different functional groups are systematically introduced at various positions on the acridine core, researchers can map the chemical space required for a specific biological activity. This approach would clarify the importance of the 2-(trifluoromethoxy) and 9-chloro substituents and guide the design of more potent and selective compounds. The use of HTS assays, such as those detecting cytotoxicity or specific enzyme inhibition, can provide rapid feedback on the synthesized library. jdigitaldiagnostics.com
Table 2: Illustrative Combinatorial Library Design for SAR Studies
| Scaffold | R1 (Position 4) | R2 (Position 6) | R3 (Side Chain at N10) | Desired Outcome |
|---|---|---|---|---|
| 2-(trifluoromethoxy)-9-chloroacridine | -H | -H | -H | Baseline Activity |
| 2-(trifluoromethoxy)-9-chloroacridine | -OCH3 | -H | -H | Evaluate effect of electron-donating group |
| 2-(trifluoromethoxy)-9-chloroacridine | -H | -NO2 | -H | Evaluate effect of electron-withdrawing group |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by reducing time and costs. ijirt.org This approach is particularly well-suited to address challenges related to this compound. Future research should leverage AI/ML for predictive modeling of its properties and interactions.
Table 3: Potential Applications of AI/ML in Researching this compound
| AI/ML Application | Description | Expected Impact |
|---|---|---|
| QSAR Modeling | Use ML algorithms to build models that correlate chemical structures with biological activity. mdpi.com | Predict the potency of new analogues before synthesis, saving time and resources. |
| Virtual Screening | Computationally screen the compound against thousands of protein targets to identify potential binding partners. premierscience.com | Rapidly generate hypotheses for the mechanism of action and potential therapeutic applications. |
| De Novo Design | Employ generative models to create novel molecules with desired properties (e.g., high affinity, low toxicity). ijirt.orgnih.gov | Accelerate the lead optimization process by focusing on the most promising chemical space. |
| Property Prediction | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties early in the discovery process. nih.gov | Reduce late-stage failures by flagging compounds with poor pharmacokinetic profiles. |
Expanding the Scope of Applications in Emerging Interdisciplinary Fields
The utility of acridine compounds is not limited to medicine. Their unique photophysical properties make them attractive candidates for applications in materials science and chemical biology. A significant future opportunity lies in exploring the use of this compound in these interdisciplinary areas.
The inherent fluorescence of the acridine core, potentially modulated by the trifluoromethoxy group, could be harnessed to develop novel molecular probes or sensors. For example, acridone-based molecules have been designed to selectively detect and monitor ATP/ADP levels, providing a window into cellular metabolic processes. nih.gov Investigating whether this compound or its derivatives can be tailored for similar sensing applications is a promising research avenue. Additionally, the potential for acridines to act as photosensitizers in photodynamic therapy (PDT) suggests that this compound could be evaluated for light-activated therapeutic or imaging applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-Chloro-2-(trifluoromethoxy)acridine, and how can purity be ensured?
- Methodological Answer : The synthesis of acridine derivatives typically involves functionalizing the acridine core through halogenation and alkoxy substitution. For example, chloro-substituted acridines are synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation, while trifluoromethoxy groups are introduced using trifluoromethylation reagents under anhydrous conditions. Purity is confirmed via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions. Structural analogs, such as LS-1-10 (a 9-chloroacridine derivative), were synthesized using a small-molecule library approach with dimethylamino propyl groups, demonstrating the feasibility of modular design .
Q. How is the structural configuration of this compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Tools like CrysAlis CCD for data collection and SHELXS97/SHELXL97 for structure refinement are critical. For example, studies on acridinium salts used these methods to resolve bond angles and confirm the planar geometry of the acridine core, which is essential for intercalation with biomolecules. Additionally, Hirshfeld surface analysis can quantify intermolecular interactions, such as hydrogen bonding and π-π stacking .
Advanced Research Questions
Q. What experimental designs are used to evaluate this compound’s role in autophagy inhibition and cancer cell viability?
- Methodological Answer :
- Autophagy Assays : Use GFP-LC3 transfection in colon cancer cells to monitor autophagosome formation via fluorescence microscopy. LS-1-10, a related 9-chloroacridine, reduced autophagic flux by 60% in HCT116 cells, as quantified by immunoblotting for LC3-II/p62 .
- Cell Viability : Conduct MTT assays with dose-response curves (e.g., IC₅₀ values ranging from 0.5–5 µM). SynergyFinder software can analyze combinatorial effects with chemotherapeutics (e.g., 5-FU), identifying synergistic or antagonistic interactions .
- Data Table :
| Cell Line | IC₅₀ (µM) | Autophagy Inhibition (%) | Reference |
|---|---|---|---|
| HCT116 | 1.2 | 72 | |
| SW480 | 2.8 | 65 |
Q. How do researchers resolve contradictions in the compound’s mechanism of action across different biological models?
- Methodological Answer : Discrepancies may arise due to cell-specific lysosomal pH or off-target effects. To address this:
- Lysosomal Stability : Use acridine orange (AO) staining to monitor lysosomal membrane permeability. FCCP (a protonophore) serves as a positive control for lysosomal acidification disruption .
- Target Validation : Employ CRISPR/Cas9 knockout models (e.g., ATG5⁻/⁻ cells) to confirm autophagy-dependent effects. If viability loss persists, screen for alternative targets (e.g., DNA intercalation via comet assays) .
Q. What advanced analytical techniques characterize the compound’s interactions with DNA or proteins?
- Methodological Answer :
- Fluorescence Titration : Measure binding constants (Kd) by titrating the compound with DNA (e.g., calf thymus DNA) and monitoring fluorescence quenching. Acridine derivatives typically exhibit Kd values of 10⁴–10⁶ M⁻¹ .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to targets like topoisomerase II. For example, LS-1-10 showed a 3-fold higher binding affinity than doxorubicin in SPR assays .
- Molecular Docking : Use AutoDock Vina to simulate interactions with autophagy-related proteins (e.g., Beclin-1), validating predictions with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
